molecular formula C11H13NO2 B6256229 methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate CAS No. 185212-39-9

methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B6256229
CAS No.: 185212-39-9
M. Wt: 191.2
InChI Key:
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Description

Methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a methyl group at the 5-position and a carboxylate ester at the 2-position of the indole ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic hydrogenation and other large-scale organic reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives often bind to specific receptors or enzymes, modulating their activity. For example, some indole compounds inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

185212-39-9

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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